molecular formula C21H30N4O B3811615 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide

2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide

Cat. No. B3811615
M. Wt: 354.5 g/mol
InChI Key: MZSDQLDMRRPLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ETP-46321 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action

ETP-46321 selectively binds to the catalytic domain of 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide and inhibits its activity. This leads to the activation of insulin signaling pathways, resulting in improved glucose uptake and utilization by cells.
Biochemical and Physiological Effects:
Studies have shown that ETP-46321 improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight gain and improves lipid metabolism. Additionally, ETP-46321 has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using ETP-46321 in lab experiments is its selectivity for 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide, which reduces the risk of off-target effects. However, it is important to note that the effects of ETP-46321 may vary depending on the animal model used and the dosage administered.

Future Directions

There are several potential future directions for research on ETP-46321. One area of interest is the development of more potent and selective 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide inhibitors. Another area of research is the investigation of the effects of ETP-46321 on other metabolic pathways and its potential therapeutic applications in other diseases. Furthermore, the development of new drug delivery systems for ETP-46321 may also be explored to improve its efficacy and reduce potential side effects.
In conclusion, ETP-46321 is a promising compound for the treatment of metabolic disorders, and its potential applications in medicine warrant further research. Its selective inhibition of 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide and its beneficial effects on glucose metabolism and lipid metabolism make it an attractive candidate for drug development.

Scientific Research Applications

ETP-46321 has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. 2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide is a negative regulator of insulin signaling, and its inhibition by ETP-46321 has been shown to improve insulin sensitivity and glucose tolerance in animal models.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-2-24-9-11-25(12-10-24)15-21(26)22-14-16-7-8-20-18(13-16)17-5-3-4-6-19(17)23-20/h7-8,13,23H,2-6,9-12,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSDQLDMRRPLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
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2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
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2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
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2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
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2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
Reactant of Route 6
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2-(4-ethyl-1-piperazinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide

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